molecular formula C28H21NO3 B12046051 Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate

Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate

Cat. No.: B12046051
M. Wt: 419.5 g/mol
InChI Key: BJZWKRDPMRJXQR-UHFFFAOYSA-N
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Description

Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several aromatic and heterocyclic elements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,1-a]isoquinoline derivatives, including ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate, can be achieved through multicomponent reactions. One common method involves the 1,3-dipolar cycloaddition of isoquinolinium N-ylides with activated alkynes or olefins . This reaction typically uses isoquinoline, 2-bromoacetophenones, and non-symmetrical acetylenic dipolarophiles in the presence of 1,2-epoxypropane as a solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,1-a]isoquinoline derivatives, such as:

Uniqueness

Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate stands out due to its specific structural features, which confer unique biological activities. Its ability to reverse multidrug resistance and its potential as an antiproliferative agent make it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C28H21NO3

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate

InChI

InChI=1S/C28H21NO3/c1-2-32-28(31)26-23(20-12-5-3-6-13-20)24(27(30)21-14-7-4-8-15-21)25-22-16-10-9-11-19(22)17-18-29(25)26/h3-18H,2H2,1H3

InChI Key

BJZWKRDPMRJXQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C2N1C=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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